Acide 2-cyano-1,2,3,4-tétrahydronaphtalène-2-carboxylique

Vue d'ensemble

Description

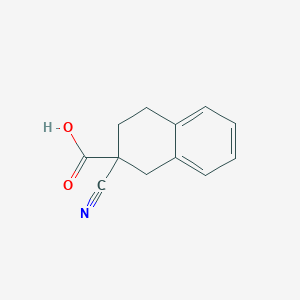

2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . This compound is primarily used in research and development, particularly in the pharmaceutical industry . It is characterized by its unique structure, which includes a cyano group and a carboxylic acid group attached to a tetrahydronaphthalene ring.

Applications De Recherche Scientifique

Applications Overview

| Field | Application Summary | Methods of Application | Results |

|---|---|---|---|

| Pharmaceutical Chemistry | Precursor for synthesizing protease inhibitors | Formation of amide bonds with amine groups under dehydrating conditions | Effective in inhibiting enzyme activity crucial for treating diseases like HIV. |

| Color Chemistry | Used to create dyes and pigments with specific properties | Reactions to attach chromophores or auxochromes to alter light absorption and color properties | Development of new colors and pigments for industrial and artistic applications with varying degrees of lightfastness and color strength. |

| Biochemistry | Significant in researching protease inhibitors | Assays to test inhibitory activity against target proteases using spectrophotometric or fluorometric methods | Derivatives show effective inhibition of certain proteases, providing insights into potential therapeutic applications. |

| Chemical Engineering | Useful in various industrial processes due to its reactivity and stability | Used in polymerization or as a starting material for synthesizing other industrial chemicals | Development of new materials with specific desired properties such as increased thermal stability or improved mechanical strength. |

Pharmaceutical Chemistry

In pharmaceutical research, 2-cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid serves as a vital precursor for the synthesis of protease inhibitors. These inhibitors are essential in the treatment of viral infections such as HIV. The synthesis typically involves coupling reactions where the carboxylic acid group reacts with amines to form amides, which are then tested for their biological activity.

Case Study Example : A study demonstrated that derivatives synthesized from this compound exhibited significant inhibitory effects on HIV protease, leading to promising results in antiviral drug development.

Color Chemistry

The compound is also utilized in the dye industry. Its ability to undergo reactions that modify its chromatic properties allows for the creation of novel dyes. The incorporation of chromophores enhances the light absorption characteristics of the resulting pigments.

Case Study Example : Research indicated that dyes produced from this compound showed enhanced lightfastness compared to traditional dyes, making them suitable for both industrial applications and artistic endeavors.

Biochemistry

In biochemistry, this compound is employed in assays designed to evaluate its inhibitory effects on various proteases. The assays often utilize fluorescence or absorbance measurements to quantify enzyme activity in the presence of the compound.

Case Study Example : In vitro studies revealed that certain derivatives effectively inhibited serine proteases involved in inflammatory pathways, suggesting potential therapeutic uses in treating inflammatory diseases.

Chemical Engineering

The compound's unique chemical properties make it valuable in chemical engineering processes. Its stability and reactivity allow it to be used as a building block in synthesizing more complex molecules.

Case Study Example : Industrial applications have included its use in polymerization processes that yield materials with enhanced mechanical properties suitable for various engineering applications.

Mécanisme D'action

Mode of Action:

2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: is synthesized via a one-pot photoredox and Reissert-type reaction using air as the oxidant and acyl cyanide as the acyl and cyano source . This suggests that the compound may undergo redox reactions and form covalent bonds with cellular components.

Analyse Biochimique

Biochemical Properties

2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as cytochrome P450 . The interactions between 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid and these biomolecules can lead to changes in the biochemical pathways, influencing the overall metabolic processes within the cell.

Cellular Effects

The effects of 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of genes involved in oxidative stress response, leading to changes in the cellular redox state. Additionally, 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can impact cell proliferation and apoptosis, thereby affecting cell growth and survival.

Molecular Mechanism

At the molecular level, 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it may inhibit the activity of certain kinases, thereby affecting phosphorylation events within the cell. Additionally, 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can modulate gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The temporal effects of 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to the formation of metabolites with different biochemical properties . In in vitro and in vivo studies, the long-term exposure to 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can result in sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over extended periods.

Dosage Effects in Animal Models

The effects of 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways . At higher doses, it can lead to toxic or adverse effects, such as oxidative stress, inflammation, and cellular damage. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile.

Metabolic Pathways

2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic transformations can influence the overall metabolic flux and alter the levels of key metabolites within the cell. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions.

Transport and Distribution

The transport and distribution of 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it may be transported into the mitochondria, where it can influence mitochondrial function and energy metabolism.

Subcellular Localization

The subcellular localization of 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with nuclear receptors and transcription factors to modulate gene expression. Additionally, its presence in the endoplasmic reticulum can influence protein folding and secretion processes.

Méthodes De Préparation

The synthesis of 2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the following steps:

Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors.

Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Analyse Des Réactions Chimiques

2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Substitution: The compound can undergo substitution reactions where the cyano or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products: The major products depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be compared with other similar compounds:

Activité Biologique

2-Cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 1432681-39-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on available research findings.

- Molecular Formula : C12H11NO2

- Molecular Weight : 201.22 g/mol

- CAS Number : 1432681-39-4

Antimicrobial Properties

Research indicates that compounds similar to 2-cyano-1,2,3,4-tetrahydronaphthalene derivatives exhibit antimicrobial activity. For instance, studies on related naphthalene derivatives have shown effectiveness against various bacterial strains, suggesting a potential for further exploration in this area .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Compounds with similar naphthalene structures have been noted for their ability to inhibit pro-inflammatory cytokines and pathways associated with inflammation. This warrants further investigation into the specific effects of 2-cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid on inflammatory markers in vitro and in vivo .

Anticancer Activity

Preliminary studies indicate that naphthalene derivatives may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. The specific activity of 2-cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid remains to be fully elucidated but could be promising based on structural analogs .

Synthesis and Derivatives

The synthesis of 2-cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves multicomponent reactions that can yield various derivatives with modified biological activities. The methodology includes:

- Isocyanide-based Multicomponent Reactions : This approach allows for the rapid generation of diverse libraries of compounds for biological testing .

Case Studies and Research Findings

Propriétés

IUPAC Name |

2-cyano-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c13-8-12(11(14)15)6-5-9-3-1-2-4-10(9)7-12/h1-4H,5-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOKINGODIOQSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001195874 | |

| Record name | 2-Naphthalenecarboxylic acid, 2-cyano-1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001195874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432681-39-4 | |

| Record name | 2-Naphthalenecarboxylic acid, 2-cyano-1,2,3,4-tetrahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432681-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxylic acid, 2-cyano-1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001195874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyano-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.